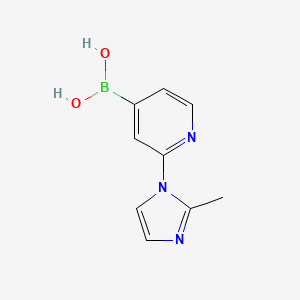
(2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is an organic compound that features both an imidazole and a pyridine ring, connected through a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation.
Coupling with Pyridine: The imidazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, resulting in the formation of reduced pyridine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted aromatic compounds.
Chemistry:
- Used as a building block in organic synthesis for the construction of complex molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
- Utilized in drug discovery and development for the synthesis of novel pharmaceuticals.
Industry:
- Applied in the development of new materials with unique properties, such as polymers and coatings.
- Used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(2-(2-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid: Similar structure but with the boronic acid group attached to a different position on the pyridine ring.
Uniqueness:
- The presence of both imidazole and pyridine rings in (2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid provides unique electronic and steric properties, making it a versatile compound for various applications.
- The specific positioning of the boronic acid group allows for selective reactions and interactions, enhancing its utility in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H10BN3O2 |
|---|---|
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
[2-(2-methylimidazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-11-4-5-13(7)9-6-8(10(14)15)2-3-12-9/h2-6,14-15H,1H3 |
InChI-Schlüssel |
XCNQKEGVYJTTKF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)N2C=CN=C2C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B14087920.png)
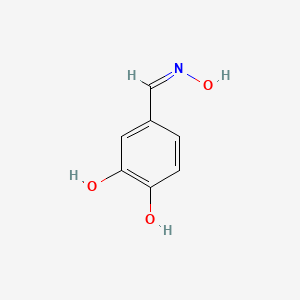

![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087934.png)
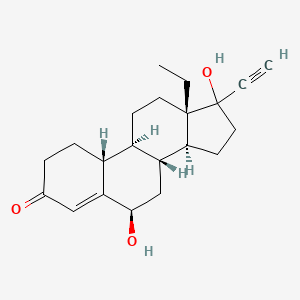
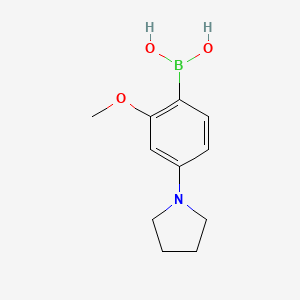
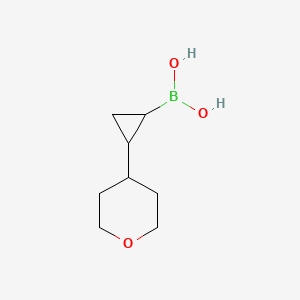
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)
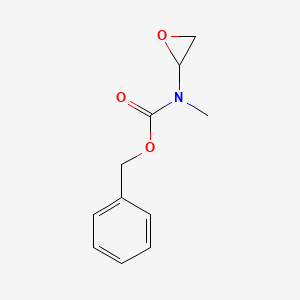
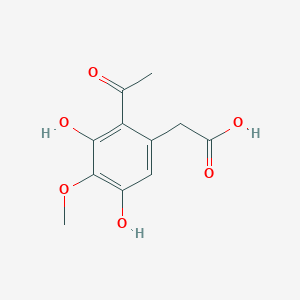
![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)
![7,9-dimethyl-3-phenyl-1-[2-(phenylamino)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087993.png)
